1,2-Bis(2-methylphenyl)cyclohept-1-ene
Description
1,2-Bis(2-methylphenyl)cyclohept-1-ene is a cycloheptene derivative substituted with two 2-methylphenyl groups at the 1- and 2-positions. The seven-membered cycloheptene ring introduces unique steric and electronic properties compared to smaller cyclic systems.
Properties
CAS No. |
62375-41-1 |
|---|---|
Molecular Formula |
C21H24 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,2-bis(2-methylphenyl)cycloheptene |
InChI |
InChI=1S/C21H24/c1-16-10-6-8-12-18(16)20-14-4-3-5-15-21(20)19-13-9-7-11-17(19)2/h6-13H,3-5,14-15H2,1-2H3 |
InChI Key |
UWRBHSRDGZJIGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(CCCCC2)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methylphenyl)cyclohept-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptene and 2-methylphenyl groups.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the attachment of the 2-methylphenyl groups to the cycloheptene ring.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-methylphenyl)cyclohept-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,2-Bis(2-methylphenyl)cyclohept-1-ene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to molecular interactions and biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methylphenyl)cyclohept-1-ene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2-Bis[5-(4-cyanophenyl)-2-methyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene
- Molecular Formula : C₃₃H₂₀F₆N₂S₂
- Key Features: Five-membered hexafluorocyclopentene core. Substituted with cyanophenyl (electron-withdrawing) and thienyl groups (conjugation-enhancing). Photochromic properties: Exhibits reversible ring-opening/closure under UV light due to extended π-conjugation .
- Contrast with Target Compound: The target’s cycloheptene ring offers greater flexibility but reduced conjugation efficiency.
Halogenated Aromatic Compounds
1,2-Dichlorobenzene
- Molecular Formula : C₆H₄Cl₂
- Key Features :
- Contrast with Target Compound :
- The target’s methyl groups reduce polarity, enhancing hydrophobicity.
- Cycloheptene’s larger ring system increases steric hindrance, affecting reactivity in substitution reactions.
Pharmaceutical Derivatives with 2-Methylphenyl Groups
Befetupitant and Netupitant
- Befetupitant : C₂₉H₂₉F₆N₃O₂ (565.60 g/mol) .
- Netupitant : C₃₀H₃₂F₆N₄O (478.61 g/mol) .
- Key Features :
- Contain 2-methylphenyl groups attached to pyridinyl cores.
- Trifluoromethyl and piperazinyl/morpholinyl groups enhance bioavailability and receptor binding.
- Used as antiemetics (Netupitant) or antidepressants (Befetupitant).
- Contrast with Target Compound :
- The target lacks heteroatoms (e.g., N, S) and fluorinated groups, limiting pharmaceutical relevance.
- Smaller molecular weight (estimated ~300–350 g/mol) reduces complexity for synthetic applications.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Properties: Methyl groups provide mild electron-donating effects, contrasting with the electron-withdrawing cyanophenyl or trifluoromethyl groups in analogs, which dictate redox behavior .
- Functional Potential: While lacking the photochromic or pharmacological activity of analogs, the target’s simplicity makes it a candidate for studying steric effects in cycloaddition reactions or polymer precursors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
